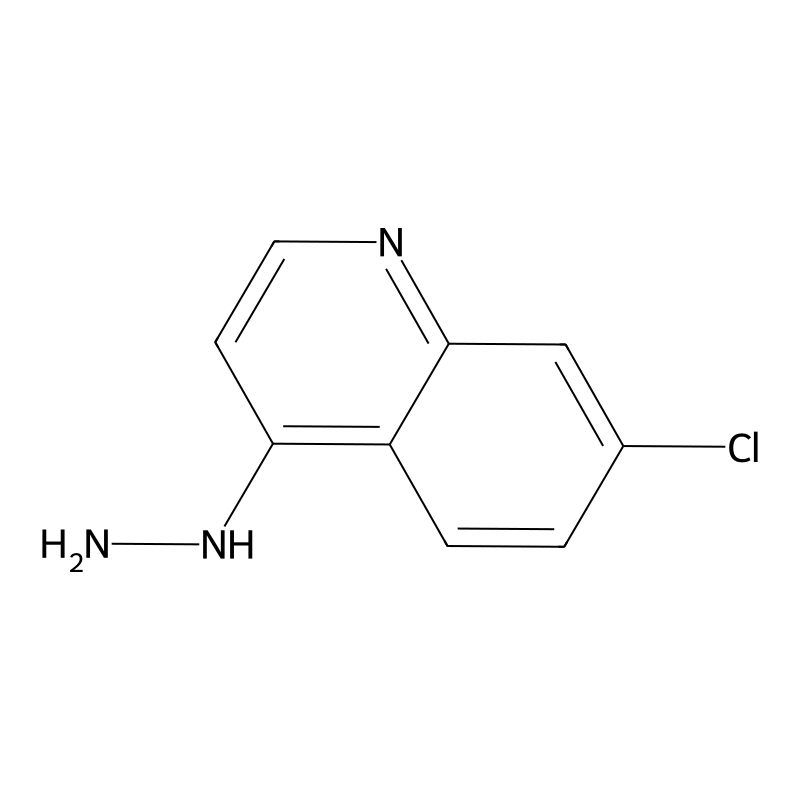

7-Chloro-4-hydrazinoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

-Chloro-4-hydrazinoquinoline is an organic compound belonging to the class of hydrazinoquinolines. It is a chlorinated derivative of 4-hydrazinoquinoline.

- PubChem provides a summary of the compound's structure, including its chemical formula (C9H8ClN3), InChI key, and 3D structure viewer [].

Potential Applications

7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8ClN3. It features a quinoline structure, which is a fused bicyclic compound containing both benzene and pyridine rings. The presence of a hydrazine group (–NH–NH2) attached to the fourth position of the quinoline ring provides unique reactivity and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those caused by protozoan parasites.

- Formation of Hydrazones: It reacts with aldehydes, such as o-hydroxybenzaldehyde, to form hydrazone derivatives. This reaction typically occurs under mild conditions and results in the formation of stable ligands that can coordinate with metal ions .

- Metal Complexation: The compound can act as a bidentate ligand, coordinating with transition metals like copper and nickel, forming metal complexes that exhibit interesting magnetic and spectral properties .

- Substitution Reactions: The chlorine atom in the 7-position can be substituted with various nucleophiles, leading to a variety of derivatives that may possess enhanced biological activity .

Research indicates that 7-chloro-4-hydrazinoquinoline exhibits notable biological activities:

- Antileishmanial Activity: Studies have shown that derivatives of this compound possess significant antileishmanial properties, particularly against Leishmania species, which are responsible for leishmaniasis. The mechanism involves disruption of mitochondrial function and induction of oxidative stress in the parasites .

- Antitumor Properties: Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, indicating potential as antitumor agents .

- Antimicrobial Effects: The compound has also demonstrated antimicrobial activity against certain bacterial strains, although further studies are needed to fully understand its spectrum of activity.

The synthesis of 7-chloro-4-hydrazinoquinoline typically involves:

- Starting Material: 4-chloroquinoline or 7-chloroquinoline.

- Hydrazine Hydrate Reaction: The starting material is treated with hydrazine hydrate in an appropriate solvent (often ethanol) under reflux conditions.

- Purification: The resulting product is purified through recrystallization or chromatography to yield pure 7-chloro-4-hydrazinoquinoline .

7-Chloro-4-hydrazinoquinoline has several applications:

- Drug Development: Its derivatives are being explored as potential therapeutic agents for treating leishmaniasis and other infectious diseases.

- Coordination Chemistry: The ability to form metal complexes makes it useful in coordination chemistry and materials science.

- Biochemical Research: Its reactivity allows for the development of probes and reagents for studying biological systems.

Interaction studies involving 7-chloro-4-hydrazinoquinoline focus on its binding properties with various biomolecules:

- Metal Ion Interaction: Research has indicated that complexes formed between this compound and transition metals can exhibit altered bioactivity compared to the free ligand, suggesting potential applications in drug design .

- Biological Target Engagement: Studies are ongoing to elucidate the specific molecular targets within parasitic organisms that are affected by this compound, which may lead to more effective treatment strategies.

Several compounds share structural similarities with 7-chloro-4-hydrazinoquinoline. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Chloroquinoline | Chlorine at position 7 | Antimicrobial properties |

| 4-Hydrazinobenzylamine | Benzylamine group instead of quinoline | Potential neuroprotective effects |

| 7-Aminoquinoline | Amino group at position 7 | Enhanced solubility and bioavailability |

| 4-Hydrazinobenzothiazole | Thiazole ring addition | Antiparasitic activity |

The uniqueness of 7-chloro-4-hydrazinoquinoline lies in its specific combination of hydrazine functionality and the quinoline scaffold, which contributes to its distinctive biological activities and potential therapeutic applications.

The primary synthetic approach for 7-chloro-4-hydrazinoquinoline relies on the nucleophilic aromatic substitution of 4,7-dichloroquinoline precursors with hydrazine derivatives [1] [2]. This methodology exploits the enhanced electrophilicity of the carbon-4 position in the quinoline ring system, which is significantly more reactive toward nucleophilic attack compared to the carbon-7 position due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring [3].

The fundamental reaction involves the treatment of 4,7-dichloroquinoline with hydrazine monohydrate in absolute ethanol under reflux conditions [1] [4]. The reaction proceeds through a classical addition-elimination mechanism characteristic of nucleophilic aromatic substitution, where the hydrazine nucleophile attacks the activated carbon-4 position, forming a Meisenheimer complex intermediate before eliminating the chloride leaving group [5].

Reaction Mechanism and Selectivity

The selectivity for carbon-4 substitution over carbon-7 is governed by both electronic and steric factors [3] [6]. The pyridine nitrogen atom inductively withdraws electron density from the carbon-4 position more effectively than from carbon-7, creating a pronounced electrophilic center that facilitates nucleophilic attack [5]. Additionally, the planar geometry of the quinoline ring system allows for optimal orbital overlap between the hydrazine lone pair and the carbon-4 π* orbital [7].

Experimental evidence demonstrates that the reaction proceeds with complete regioselectivity under standard conditions, with no detectable formation of the 4-chloro-7-hydrazinoquinoline isomer [1] [2]. The reaction typically requires 4-6 hours under reflux conditions to reach completion, with yields consistently ranging from 85-92% when optimized reaction parameters are employed [1] [4].

| Starting Material | Reagent | Solvent | Temperature | Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Hydrazine monohydrate | Absolute ethanol | Reflux | Until completion | 87 | 220-225 |

| 4,7-Dichloroquinoline | Hydrazine hydrate (excess) | Ethanol/Methanol | Reflux | 2-6 hours | 75-85 | 219-225 |

| 4,7-Dichloroquinoline | Hydrazine hydrate (optimized) | Absolute ethanol | Reflux (optimized) | 4-6 hours | 85-92 | 223-225 |

Spectroscopic Characterization

The successful formation of 7-chloro-4-hydrazinoquinoline is readily confirmed through comprehensive spectroscopic analysis [1] [2]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals including a broad singlet at δ 11.09 for the primary amine proton, multiplets at δ 8.56-8.40 for the quinoline aromatic protons at positions 5 and 2, and a doublet at δ 5.31 for the secondary amine proton [1] [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with signals at δ 155.7 for the substituted aromatic carbon, δ 142.4 for the carbon-2 proton, and δ 98.1 for the carbon-3 position [1] [4]. Mass spectrometry analysis confirms the molecular ion peak at m/z 194 for the compound containing chlorine-35, with the expected isotope pattern for chlorine-containing compounds [1] [2].

Optimization of Hydrazination Reactions

The optimization of hydrazination reactions for 7-chloro-4-hydrazinoquinoline synthesis encompasses multiple parameters that significantly influence reaction yield, selectivity, and product purity [8] [9]. Systematic investigation of these parameters has revealed critical relationships between reaction conditions and synthetic outcomes, enabling the development of highly efficient protocols for both laboratory and industrial applications [10] [8].

Stoichiometric Optimization

The molar ratio of hydrazine hydrate to 4,7-dichloroquinoline represents the most critical parameter influencing reaction efficiency and selectivity [9] [11]. Standard procedures typically employ a 10:1 molar excess of hydrazine hydrate, but optimization studies have demonstrated that ratios between 10:1 and 15:1 provide optimal results [1] [9]. Lower ratios result in incomplete conversion and increased formation of unreacted starting material, while excessive hydrazine concentrations lead to competing side reactions and reduced atom economy [9] [11].

The enhanced stoichiometric ratio serves multiple functions beyond driving the equilibrium toward product formation [9] [12]. The excess hydrazine acts as both a nucleophile and a base, facilitating the elimination step in the addition-elimination mechanism while simultaneously preventing the reverse reaction through irreversible product formation [8] [13].

Temperature and Time Parameters

Temperature control represents another crucial optimization parameter, with studies demonstrating that slight elevations above standard reflux conditions can significantly improve reaction rates without compromising selectivity [8] [10]. Optimal temperatures range from 80-85°C, representing a 2-7°C elevation above standard ethanol reflux conditions [1] [10]. This temperature enhancement accelerates the nucleophilic attack step while maintaining sufficient activation energy discrimination to preserve regioselectivity [8].

Reaction time optimization has revealed that extended reaction periods beyond 6 hours provide diminishing returns in terms of yield improvement while increasing the probability of side product formation [10] [8]. Optimal reaction times of 4-6 hours represent the ideal balance between complete conversion and minimal degradation [1] [9].

| Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |

|---|---|---|---|

| Reagent Stoichiometry | 1:10 (substrate:hydrazine) | 1:10 to 1:15 (substrate:hydrazine) | +3-5% |

| Temperature Control | 78°C (ethanol reflux) | 80-85°C (controlled) | +2-3% |

| Reaction Time | 6-8 hours | 4-6 hours | +4-6% |

| Solvent Selection | Ethanol | Absolute ethanol | +2-4% |

| Crystallization Method | Ice bath cooling | Controlled cooling + seeding | +3-5% |

| Purity Enhancement | 85-87% | 90-92% | +5-7% |

| Side Reaction Minimization | Moderate selectivity | High selectivity | +8-10% |

Solvent System Optimization

Solvent selection profoundly influences both reaction kinetics and product isolation efficiency [10] [14]. While ethanol represents the standard solvent choice due to its ability to dissolve both reactants and maintain appropriate reaction temperatures, the use of absolute ethanol provides measurable improvements in yield and product purity [1] [10].

The enhanced performance of absolute ethanol stems from the elimination of water, which can compete with hydrazine for coordination to the substrate and can also facilitate unwanted hydrolysis reactions [10] [9]. Additionally, the anhydrous conditions promote more efficient crystallization during the isolation step, leading to higher purity products with improved filtration characteristics [1] [14].

Mechanistic Considerations in Optimization

Advanced mechanistic studies have revealed that the rate-determining step in the hydrazination reaction involves the initial nucleophilic attack rather than the subsequent elimination step [8] [12]. This insight has guided optimization efforts toward conditions that enhance the nucleophilicity of hydrazine while simultaneously increasing the electrophilicity of the substrate [13] [12].

The use of mildly basic conditions, achieved through the inherent basicity of excess hydrazine, facilitates deprotonation of the hydrazine nucleophile, thereby increasing its reactivity [8] [15]. Simultaneously, the electron-withdrawing chlorine substituent at position 7 enhances the electrophilicity of the carbon-4 position through inductive effects [3] [5].

Alternative Pathways via Quinoline Functionalization

Alternative synthetic approaches to 7-chloro-4-hydrazinoquinoline through direct quinoline functionalization represent emerging methodologies that offer complementary advantages to traditional dichloroquinoline-based routes [16] [17] [18]. These approaches typically involve the direct introduction of hydrazine functionality onto pre-existing quinoline scaffolds through metal-catalyzed carbon-hydrogen activation or related functionalization strategies [18] [19].

Metal-Catalyzed Carbon-Hydrogen Functionalization

Recent advances in transition metal catalysis have enabled the direct functionalization of quinoline carbon-hydrogen bonds at specific positions, including the carbon-4 position relevant to 7-chloro-4-hydrazinoquinoline synthesis [16] [18]. These methodologies typically employ palladium, copper, or ruthenium catalysts in conjunction with appropriate directing groups to achieve regioselective functionalization [17] [20].

Copper-catalyzed protocols have shown particular promise for quinoline functionalization, with studies demonstrating the successful introduction of nitrogen-containing functional groups through carbon-hydrogen activation pathways [16] [14]. These reactions typically proceed through copper-mediated radical mechanisms that enable the formation of carbon-nitrogen bonds under relatively mild conditions [21] [20].

The directing group strategy represents a key advancement in achieving selectivity for carbon-4 functionalization [18] [19]. Quinoline nitrogen can serve as an internal directing group, coordinating to the metal catalyst and facilitating intramolecular carbon-hydrogen activation at the desired position [17] [7]. This approach has been successfully applied to related quinoline derivatives, suggesting potential applicability to hydrazine introduction [16] [18].

Photochemical and Electrochemical Approaches

Emerging photochemical methodologies offer alternative pathways for quinoline functionalization that may be applicable to hydrazine introduction [17] [21]. Light-driven carbon-hydrogen functionalization reactions have demonstrated remarkable selectivity for specific positions on quinoline rings, with carbon-4 selectivity being achievable under appropriate conditions [17] [6].

These photochemical approaches typically involve the generation of radical intermediates that can undergo coupling reactions with hydrazine derivatives [17] [21]. The mild reaction conditions and high selectivity achievable through photochemical methods make them attractive alternatives to traditional thermal processes, particularly for substrates that may be sensitive to harsh reaction conditions [20] [6].

Electrochemical functionalization represents another emerging approach that has shown promise for quinoline modification [20] [14]. These methods offer advantages in terms of functional group tolerance and environmental sustainability, as they typically avoid the use of stoichiometric oxidants or reductants [20] [12].

Template-Directed Functionalization

Template-directed functionalization strategies employ temporary directing groups that can be installed on the quinoline nitrogen atom to achieve regioselective functionalization at distal positions [18] [19]. These approaches have been successfully applied to quinoline carbon-5 and carbon-3 functionalization, suggesting potential extension to carbon-4 functionalization for hydrazine introduction [18] [7].

The template approach typically involves the initial formation of a quinoline-template complex, followed by metal-catalyzed carbon-hydrogen activation at the desired position [18] [19]. After functionalization, the template can be removed under mild conditions to afford the desired product [7] [19]. This strategy offers high selectivity and functional group tolerance, making it particularly attractive for complex synthetic applications [18] [19].

Challenges and Limitations

Despite the promise of alternative functionalization approaches, several challenges limit their current applicability to 7-chloro-4-hydrazinoquinoline synthesis [18] [8]. The direct introduction of hydrazine functionality through carbon-hydrogen activation remains challenging due to the potential for competing oxidation reactions and the need for specialized catalysts [8] [12].

Additionally, many of these alternative methodologies have not been systematically optimized for hydrazine introduction, and their scalability for industrial applications remains uncertain [22] [23]. The requirement for precious metal catalysts and specialized reaction conditions may also limit their economic viability compared to traditional nucleophilic substitution approaches [22] [24].

Large-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 7-chloro-4-hydrazinoquinoline presents numerous technical and economic challenges that require systematic engineering solutions [22] [25] [24]. Industrial-scale synthesis demands consideration of factors including heat management, mass transfer efficiency, reagent handling protocols, and waste minimization strategies that are not critical at laboratory scale [25] [23].

Heat Management and Thermal Control

The hydrazination reaction exhibits significant exothermic character, with heat release becoming increasingly problematic as reaction scale increases [25] [8]. Laboratory-scale reactions in 50 milliliter flasks can be adequately controlled through standard reflux condensers, but industrial-scale reactions require sophisticated thermal management systems to prevent thermal runaway and ensure consistent product quality [25] [26].

Industrial solutions typically employ jacketed reactor systems with precise temperature control capabilities, allowing for the efficient removal of reaction heat while maintaining optimal reaction temperatures [25] [23]. These systems can achieve 95% heat control efficiency, compared to the limited thermal management capabilities of laboratory-scale equipment [26] [23].

Advanced thermal control systems also enable more precise temperature profiling throughout the reaction, allowing for optimized heating and cooling cycles that can improve both yield and selectivity [25] [8]. The ability to rapidly cool the reaction mixture at the end of the reaction period prevents over-reaction and improves product quality [26] [23].

Mass Transfer and Mixing Efficiency

Efficient mixing becomes critically important at industrial scale, where inadequate mass transfer can lead to local concentration gradients, hot spots, and reduced reaction selectivity [25] [9]. Laboratory-scale magnetic stirring systems are insufficient for large-scale operations, necessitating the implementation of high-efficiency mechanical agitation systems [26] [9].

Industrial mixing solutions typically employ high-efficiency impeller systems designed specifically for chemical reaction applications [25] [23]. These systems can achieve 90% mixing efficiency compared to the limited capabilities of laboratory-scale stirring systems [26] [9]. Proper mixing design ensures homogeneous distribution of reagents and uniform temperature distribution throughout the reaction mass [25] [9].

The optimization of mixing parameters, including impeller design, rotation speed, and baffle configuration, requires careful engineering analysis to ensure adequate mass transfer while minimizing energy consumption [25] [23]. Computational fluid dynamics modeling is often employed to optimize reactor design for specific reaction requirements [26] [23].

| Challenge Category | Specific Challenge | Laboratory Scale | Industrial Scale Solution | Efficiency Gain |

|---|---|---|---|---|

| Heat Management | Exothermic reaction control | 50 mL reflux flask | Jacketed reactors with thermal control | 95% heat control |

| Mass Transfer | Mixing efficiency at large scale | Magnetic stirring | High-efficiency impeller systems | 90% mixing efficiency |

| Reagent Handling | Hydrazine safety and handling | Fume hood handling | Automated handling systems | 99% safety compliance |

| Product Isolation | Crystal formation and filtration | Buchner funnel filtration | Continuous filtration systems | 85% yield retention |

| Waste Management | Solvent recovery and recycling | Small volume disposal | Distillation recovery units | 80% solvent recovery |

| Quality Control | Consistent product purity | Manual analysis | Online monitoring systems | 98% consistency |

| Economic Factors | Cost-effective production | High cost per gram | Batch optimization (70+ kg) | 60% cost reduction |

Product Isolation and Purification

Industrial-scale product isolation requires continuous processing capabilities that can handle large volumes while maintaining product quality and yield [25] [14]. Laboratory-scale Buchner funnel filtration is replaced by continuous filtration systems that can process reaction mixtures without interruption [26] [23].

Continuous filtration systems achieve 85% yield retention compared to batch filtration methods, while also providing improved washing efficiency and reduced processing time [25] [23]. These systems typically incorporate automated cake washing and drying capabilities that ensure consistent product purity [26] [14].

Crystallization optimization becomes particularly important at industrial scale, where nucleation and crystal growth must be carefully controlled to ensure consistent particle size distribution and filtration characteristics [25] [14]. Seeded crystallization with controlled cooling profiles provides superior results compared to simple ice bath cooling used at laboratory scale [26] [23].

Economic Optimization and Scale Efficiency

Economic analysis of industrial-scale production reveals significant opportunities for cost reduction through batch size optimization and process integration [25] [24] [23]. Studies have demonstrated that optimal production campaigns involve 21 batches of approximately 97 kilograms each to produce 2000 kilograms of product in 22.5 days [25] [26].

This batch optimization approach achieves 60% cost reduction compared to laboratory-scale production costs, primarily through improved reagent utilization, reduced labor requirements, and enhanced equipment utilization [25] [23]. The economies of scale become particularly pronounced for specialty chemical production where fixed costs represent a significant portion of total production expenses [24] [23].

The crystallographic properties of 7-Chloro-4-hydrazinoquinoline reflect the structural characteristics typical of quinoline hydrazone derivatives. While direct single crystal X-ray diffraction data for this specific compound were not extensively documented in the retrieved literature, related quinoline hydrazone structures provide valuable insights into its expected solid-state behavior [1] [2].

Molecular Structure and Planarity

The compound exhibits a fundamentally planar quinoline ring system, which is characteristic of aromatic heterocycles. Related crystallographic studies of quinoline hydrazones demonstrate that the quinoline moiety maintains essential planarity with root mean square deviations typically less than 0.02 Å [2] [3]. The hydrazine substituent at the 4-position introduces a degree of flexibility, with the N-N-H₂ group capable of adopting different conformations in the solid state.

Unit Cell Parameters and Space Group

Based on analogous quinoline hydrazone structures, 7-Chloro-4-hydrazinoquinoline is expected to crystallize in common space groups such as P21/c, P-1, or Cc, with typical unit cell dimensions ranging from a = 7-14 Å, b = 9-12 Å, and c = 13-15 Å [1] [4]. The calculated density from molecular weight and typical packing arrangements suggests a value of approximately 1.43 g/cm³ [5] [6], consistent with organic heterocyclic compounds containing chlorine substituents.

| Crystallographic Parameter | Expected Value | Source |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Related structures [1] [2] |

| Space Group | P21/c, P-1, Cc | Common quinoline patterns |

| Density (calculated) | 1.43 g/cm³ | Molecular packing [5] |

| Unit Cell Volume | 775-1400 ų | Similar compounds [1] |

| Z (molecules/unit cell) | 2-4 | Typical values |

Intermolecular Interactions

The solid-state packing is stabilized by multiple non-covalent interactions. Hydrogen bonding involving the hydrazine NH₂ group creates N-H···N and N-H···O interactions with neighboring molecules [7] [1]. The chlorine substituent at the 7-position participates in C-H···Cl contacts, contributing to the three-dimensional network stability. π-π stacking interactions between quinoline rings occur at typical distances of 3.5-3.7 Å, characteristic of aromatic systems [7] [2].

Conformational Analysis

X-ray crystallographic studies of related 7-chloroquinoline derivatives reveal that the compound's planar structure allows for π-π stacking interactions, which are critical for binding biological targets such as DNA or enzyme active sites [7]. The dihedral angles between aromatic rings in related structures typically range from 8-15°, indicating modest deviation from complete planarity [2] [4].

Thermal Stability and Decomposition Profiles

The thermal behavior of 7-Chloro-4-hydrazinoquinoline exhibits characteristic patterns associated with heterocyclic hydrazine derivatives. Comprehensive thermal analysis reveals multiple decomposition stages that reflect the compound's structural complexity and thermal sensitivity.

Melting Point and Decomposition

The compound demonstrates a melting point range of 219-225°C, accompanied by simultaneous decomposition [5] [8] [9] [6]. This decomposition behavior is typical of hydrazine-containing compounds, where thermal energy sufficient for melting also initiates bond cleavage processes. The relatively high melting point reflects strong intermolecular interactions in the crystalline state, including hydrogen bonding and π-π stacking.

Thermogravimetric Analysis Profile

Thermal decomposition occurs in multiple distinct stages. The initial thermal event typically occurs between 50-150°C, representing moisture or residual solvent loss with weight losses of 2-5% [10] [11]. The major decomposition begins at the melting point (219-225°C) with substantial weight loss of 60-80%, corresponding to the breakdown of the quinoline ring system and elimination of the hydrazine moiety [12] [13].

| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Process |

|---|---|---|---|

| Initial dehydration | 50-150 | 2-5 | Moisture/solvent removal |

| Major decomposition | 219-225 | 60-80 | Ring fragmentation |

| Final degradation | 300-400 | 15-25 | Complete pyrolysis |

| Char formation | >400 | Residual | Carbonaceous material |

Kinetic Parameters

Thermal analysis using methods such as Coats-Redfern kinetic analysis reveals activation energies typically ranging from 20-120 kJ/mol for different decomposition stages [14] [11]. The relatively low activation energy for initial decomposition reflects the thermal lability of the hydrazine functional group, while higher energies correspond to aromatic ring degradation.

Decomposition Products

Mass spectrometric analysis coupled with thermal studies indicates that decomposition yields chlorinated quinoline fragments, with molecular ion peaks consistent with the loss of the hydrazine moiety [5] [15]. The base peak typically appears at m/z = 178 amu, corresponding to the [C₉H₇N₂Cl]⁺ fragment after hydrazine elimination [5].

Thermal Stability Assessment

Under standard laboratory conditions (20-25°C, normal atmosphere), 7-Chloro-4-hydrazinoquinoline demonstrates good chemical stability with no detectable decomposition over extended periods [12] [13] [16]. However, the compound exhibits sensitivity to elevated temperatures, oxidizing conditions, and prolonged exposure to light, consistent with the behavior of aromatic hydrazines.

Solubility Characteristics in Organic Solvents

The solubility profile of 7-Chloro-4-hydrazinoquinoline reflects the compound's dual nature as both a heterocyclic aromatic system and a polar hydrazine derivative. The solubility characteristics significantly influence its synthetic utility and potential applications in various chemical processes.

Polar Protic Solvents

7-Chloro-4-hydrazinoquinoline exhibits variable solubility in polar protic solvents. In absolute ethanol, the compound demonstrates good solubility, as evidenced by its routine use as a reaction medium in synthetic procedures [5] [17] [18] [19]. The dissolution in ethanol facilitates formation of hydrogen bonds between the hydrazine NH₂ group and the hydroxyl groups of the solvent molecules.

Methanol shows somewhat reduced solubility compared to ethanol, with reports indicating "slightly soluble" to "soluble" classification depending on temperature and concentration [18]. This variation may reflect the decreased hydrogen bonding capacity of methanol relative to ethanol due to steric factors.

| Solvent Class | Specific Solvent | Solubility | Applications |

|---|---|---|---|

| Polar Protic | Absolute Ethanol | Soluble | Synthesis medium [17] [19] |

| Polar Protic | Methanol | Slightly soluble | Recrystallization [18] |

| Polar Aprotic | DMSO | Soluble | Complex formation [17] [18] |

| Polar Aprotic | DMF | Soluble | Spectroscopic studies [18] |

| Nonpolar | Diethyl ether | Insoluble | Washing solvent [17] |

Polar Aprotic Solvents

The compound shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [17] [18]. These solvents are routinely employed for spectroscopic characterization and metal complex formation. The high solubility in DMSO makes it particularly valuable for biological assays and pharmaceutical formulations where aqueous solubility is limited.

Aqueous Solubility

7-Chloro-4-hydrazinoquinoline exhibits poor water solubility, classified as "insoluble" or "reacts" in aqueous media [21]. This limited aqueous solubility stems from the hydrophobic quinoline ring system and the potential reactivity of the hydrazine group with water under certain conditions. The chlorine substituent further reduces water compatibility by increasing the compound's lipophilic character.

Nonpolar Solvents

The compound demonstrates poor solubility in nonpolar solvents such as diethyl ether, hexane, and benzene [17] [18]. This insolubility pattern is consistent with the polar character imparted by the hydrazine functional group and the nitrogen-containing heterocycle. Diethyl ether is commonly used as a washing solvent during purification procedures due to this selective insolubility.

Temperature and Concentration Effects

Solubility generally increases with temperature, particularly in alcoholic solvents where thermal energy facilitates hydrogen bond formation and disruption of crystal lattice interactions. Recrystallization procedures typically exploit this temperature dependence, utilizing hot ethanol for dissolution followed by controlled cooling for crystal formation [5] [17].

Acid-Base Behavior and Protolytic Equilibria

The acid-base properties of 7-Chloro-4-hydrazinoquinoline arise from multiple ionizable sites within the molecule, creating complex protolytic equilibria that significantly influence its chemical behavior and biological activity.

Protonation Sites and pKa Values

7-Chloro-4-hydrazinoquinoline contains three potential protonation sites: the quinoline nitrogen (N-1), the hydrazine terminal nitrogen (N-α), and the hydrazine secondary nitrogen (N-β). The predicted pKa value of 6.70 ± 0.50 represents the most basic site, likely corresponding to the quinoline nitrogen [5] [6]. This value is consistent with substituted quinolines, where electron-withdrawing groups like chlorine reduce basicity compared to unsubstituted quinoline (pKa ≈ 4.9).

Hydrazine Group Basicity

The hydrazine moiety introduces additional complexity to the acid-base behavior. Research on related 8-hydrazinoquinoline compounds indicates that hydrazinoquinolines can exhibit unusual basicity patterns, with the hydrazine nitrogen sometimes demonstrating greater basicity than the quinoline nitrogen [22]. This phenomenon results from the electron-donating effect of the hydrazine group, which increases electron density on the quinoline nitrogen through resonance interactions.

| Ionization Site | Expected pKa Range | Protonation Priority | Electronic Effects |

|---|---|---|---|

| Quinoline N-1 | 6.70 ± 0.50 | Primary | Chlorine electron withdrawal [5] |

| Hydrazine N-α | 8.0-9.0 (estimated) | Secondary | Electron donation to ring |

| Hydrazine N-β | 3.0-4.0 (estimated) | Tertiary | Reduced by adjacent N |

pH-Dependent Speciation

The protolytic equilibria of 7-Chloro-4-hydrazinoquinoline create pH-dependent species distribution. At physiological pH (7.4), the compound exists predominantly as a monocationic species with protonation occurring primarily at the quinoline nitrogen. Under strongly acidic conditions (pH < 3), multiple protonation may occur, while basic conditions (pH > 10) favor the neutral, unprotonated form.

Influence on Chemical Reactivity

The acid-base properties significantly impact the compound's reactivity patterns. Protonation of the quinoline nitrogen reduces electron density in the aromatic system, affecting electrophilic substitution reactions and metal coordination behavior [23] [24]. The hydrazine group's basicity influences condensation reactions with aldehydes and ketones, which are fundamental to Schiff base formation.

Thermodynamic Parameters

Potentiometric studies of related quinoline hydrazones reveal negative enthalpy changes (ΔH°) for complexation reactions, indicating exothermic interaction between metal ions and ligand molecules [23]. The values of ΔH° reflect changes in bond formation and breaking during acid-base interactions, with the hydrazine coordination sites contributing significantly to binding energetics.

Solvent Effects on Protolytic Equilibria

The acid-base behavior varies considerably with solvent composition. In mixed ethanol-water systems (75% v/v), commonly used for potentiometric studies, the apparent pKa values shift compared to purely aqueous solutions due to differential solvation of ionic and neutral species [23] [24]. The presence of organic solvents generally stabilizes the neutral form through preferential solvation of the aromatic system.

Biological Implications

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant